molecular formula C10H22OSi B14348082 7-(Trimethylsilyl)hept-5-en-1-ol CAS No. 92121-08-9

7-(Trimethylsilyl)hept-5-en-1-ol

Cat. No.: B14348082
CAS No.: 92121-08-9
M. Wt: 186.37 g/mol
InChI Key: XROJZDXHOJRWSY-UHFFFAOYSA-N
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Description

7-(Trimethylsilyl)hept-5-en-1-ol is an organic compound with the molecular formula C10H22OSi. It is characterized by the presence of a trimethylsilyl group attached to a heptenol backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trimethylsilyl)hept-5-en-1-ol typically involves the reaction of hept-5-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Hept-5-en-1-ol+Trimethylsilyl chlorideThis compound+HCl\text{Hept-5-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Hept-5-en-1-ol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 7-(Trimethylsilyl)hept-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products:

    Oxidation: Formation of 7-(Trimethylsilyl)hept-5-enal or 7-(Trimethylsilyl)hept-5-enoic acid.

    Reduction: Formation of 7-(Trimethylsilyl)heptanol.

    Substitution: Formation of various substituted heptenols depending on the nucleophile used.

Scientific Research Applications

7-(Trimethylsilyl)hept-5-en-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Trimethylsilyl)hept-5-en-1-ol involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other positions on the molecule. The compound can also participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    7-(Trimethylsilyl)hept-5-yn-1-ol: Similar structure but with a triple bond instead of a double bond.

    1-Phenyl-7-(trimethylsilyl)-hept-5-en-3-ol: Contains a phenyl group and an additional hydroxyl group.

Uniqueness: 7-(Trimethylsilyl)hept-5-en-1-ol is unique due to its specific combination of a trimethylsilyl group and a heptenol backbone. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

92121-08-9

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

7-trimethylsilylhept-5-en-1-ol

InChI

InChI=1S/C10H22OSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8,11H,4-5,7,9-10H2,1-3H3

InChI Key

XROJZDXHOJRWSY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CCCCCO

Origin of Product

United States

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